Product packaging for 1,2-Difluoropropane(Cat. No.:CAS No. 62126-90-3)

1,2-Difluoropropane

Cat. No.: B3031682
CAS No.: 62126-90-3
M. Wt: 80.08 g/mol
InChI Key: OFHQVNFSKOBBGG-UHFFFAOYSA-N
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Description

Contextualizing Vicinal Difluorinated Alkanes in Contemporary Fluorine Chemistry

Vicinal difluorinated alkanes are integral to the advancement of contemporary fluorine chemistry due to the pervasive influence of fluorine on molecular properties. The high electronegativity of fluorine atoms, coupled with the strength of the carbon-fluorine bond, imparts enhanced thermal and chemical stability, altered lipophilicity, and modified electronic distributions to organic molecules. These characteristics are highly sought after in various fields. In pharmaceuticals, the introduction of fluorine can improve drug efficacy, metabolic stability, and bioavailability, leading to the development of more potent and safer therapeutic agents numberanalytics.comontosight.ai. In materials science, fluorinated alkanes and their polymeric derivatives, such as polytetrafluoroethylene (PTFE), exhibit exceptional properties like non-stick surfaces, high thermal stability, and chemical resistance, finding applications in advanced coatings, electronics, and aerospace numberanalytics.comontosight.ai. Beyond these areas, fluorinated compounds also play roles as refrigerants, fire extinguishing agents, and contrast agents in medical imaging numberanalytics.comontosight.ai. The vicinal difluoro motif (CF-CF) itself is frequently encountered in bioactive molecules and advanced materials, highlighting the importance of understanding compounds like 1,2-difluoropropane that embody this arrangement acs.org.

Historical Development of Academic Research on Vicinal Difluorides

The study of vicinal difluorinated compounds has a history rooted in the development of fluorination methodologies. Early synthetic approaches to vicinal difluorides often involved the direct fluorination of alkenes using elemental fluorine (F₂) or xenon difluoride (XeF₂). However, these methods frequently suffered from poor stereoselectivity and were challenging to implement safely in standard laboratory settings acs.orgbeilstein-journals.org. Alternative strategies included the conversion of vicinal diols to vicinal difluorides using reagents like sulfur tetrafluoride (SF₄) in the presence of hydrogen fluoride (B91410) (HF), a process that could yield vicinal difluorides but often with issues of stereochemical control and potential side reactions beilstein-journals.orgwikipedia.org. More practical and diastereoselective routes were later developed, such as those employing epoxides as precursors beilstein-journals.org. In recent decades, significant progress has been made in developing catalytic and enantioselective methods for the direct difluorination of alkenes, expanding the accessibility of chiral vicinal difluorides acs.orgnih.gov. This evolution in synthetic chemistry has been driven by the recognition of the vicinal difluoro motif's importance in influencing molecular conformation and its utility in designing molecules with tailored properties for applications in medicinal chemistry and materials science beilstein-journals.orgnih.gov.

Rationale for Comprehensive Scholarly Investigation of this compound

The rationale for undertaking comprehensive scholarly investigation into this compound stems from its fundamental role as a model system for understanding the stereoelectronic effects governing vicinal difluorinated alkanes. Its relatively simple structure allows for detailed theoretical and experimental studies of the gauche effect, hyperconjugation, and the interplay of steric and electronic factors that dictate molecular conformation southampton.ac.ukresearchgate.netacs.orgacs.orgresearchgate.net. By studying this compound, researchers gain deeper insights into the behavior of the crucial vicinal difluoro motif, which is prevalent in many biologically active compounds and advanced materials acs.org. Furthermore, as a foundational vicinal difluorinated alkane, this compound can serve as a synthetic building block or a precursor for more complex fluorinated structures, making its properties and reactivity of direct interest to synthetic organic chemists smolecule.com. Understanding its conformational landscape, spectroscopic signatures, and physical characteristics is essential for predicting and controlling the behavior of larger, more complex molecules containing this important functional group.

Physical Properties of this compound

The physical properties of this compound are critical for its handling, purification, and application in chemical processes. These properties are influenced by the presence and arrangement of the fluorine atoms.

PropertyValueSource
Melting Point-104.8 °C (estimate) chemicalbook.com
Boiling Point16.72 °C (estimate) chemicalbook.com
Density0.9600 g/mL chemicalbook.com
Refractive Index1.3100 chemicalbook.com

Spectroscopic Characterization

Compound List

this compound

Vicinal difluorinated alkanes

Vicinal difluorides

Fluorinated alkanes

Fluorocarbons

Perfluorinated compounds

Hydrofluorocarbons (HFCs)

Chlorofluorocarbons (CFCs)

Semifluorinated alkanes (SFAs)

1,1-Difluoropropane

1,2-Difluoroethane (B1293797)

1-Fluoropropane

1,1,1-Trifluoroethane

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H6F2 B3031682 1,2-Difluoropropane CAS No. 62126-90-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,2-difluoropropane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6F2/c1-3(5)2-4/h3H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFHQVNFSKOBBGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CF)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6F2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30596885
Record name 1,2-Difluoropropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30596885
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

80.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62126-90-3
Record name 1,2-Difluoropropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30596885
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for 1,2 Difluoropropane and Its Stereoisomers

Enantioselective and Diastereoselective Fluorination Strategies for Vicinal Systems

Achieving stereocontrol in the formation of two adjacent C-F bonds is a formidable task. Strategies have evolved from classical methods to highly sophisticated catalytic and auxiliary-based approaches that allow for the precise arrangement of fluorine atoms in three-dimensional space.

Asymmetric Catalysis in C-F Bond Formation for 1,2-Difluoropropane

Asymmetric catalysis offers an elegant and atom-economical approach to constructing chiral molecules. In the context of vicinal difluorination, catalysts are designed to create a chiral environment around the substrate, directing the attack of a fluorinating agent to a specific face of the molecule.

Recent advancements have seen the rise of I(I)/I(III) catalysis for the vicinal difluorination of olefins. acs.org For instance, the enantioselective difluorination of cinnamamide (B152044) derivatives has been achieved using a chiral resorcinol-based aryl iodide catalyst. This method employs hydrogen fluoride-pyridine (HF-pyridine) as the fluoride (B91410) source and a stoichiometric oxidant like meta-chloroperoxybenzoic acid (mCPBA) to regenerate the active I(III) species. acs.org A key challenge in these reactions is suppressing the competing 1,1-difluorination pathway that arises from phenonium ion rearrangement. The use of a bulky N-tert-butyl amide substituent provides anchimeric assistance, effectively directing the reaction toward the desired 1,2-difluorination product with high diastereo- and enantioselectivity. acs.org

Another powerful strategy involves the use of chiral bis-urea catalysts that can form a complex with fluoride anions through hydrogen bonding. This approach merges hydrogen bonding with phase-transfer catalysis to solubilize and activate fluoride salts (e.g., cesium fluoride) in organic solvents, enabling highly efficient and enantioselective reactions such as the ring-opening of episulfonium ions to form vicinal fluoro-thioethers, a related transformation for creating adjacent stereocenters. nih.gov Copper-catalyzed nucleophilic addition of fluorinated reagents to gem-difluoroalkenes also represents a viable pathway to chiral vicinal difluorides, affording products with excellent enantioselectivities. acs.orgresearchgate.net

Catalyst SystemSubstrate TypeFluoride SourceOxidantTypical Enantiomeric Excess (ee)Ref.
Chiral Aryl Iodide / Resorcinol-basedCinnamamidesHF-PyridinemCPBAUp to 98% acs.orgnih.gov
Chiral Bis-UreaEpisulfonium IonsCesium FluorideN/AHigh nih.gov
Copper / Sulfoxide Phosphine (B1218219) (SOP)gem-DifluoroalkenesFluorinated EnolatesN/AUp to 98.5:1.5 er acs.org

Chiral Auxiliary-Mediated Stereocontrolled Fluorination

Chiral auxiliaries are stereogenic groups that are temporarily attached to a substrate to direct a diastereoselective transformation. wikipedia.org After the desired stereocenter(s) are set, the auxiliary is cleaved and can often be recovered. This method is reliable and has been applied to stereoselective fluorination.

For the synthesis of a molecule like this compound, one could envision a strategy starting with a prochiral substrate, such as a propionyl derivative attached to a chiral auxiliary. Evans-type oxazolidinone auxiliaries, for example, are widely used to control the stereochemistry of enolate reactions. researchgate.net A fluorinated chiral auxiliary, such as a trifluoromethyl-substituted oxazolidine (B1195125) (FOX), can offer excellent diastereoselectivity in the fluorination of amide enolates, controlled by competing fluorine-metal and π-metal interactions that stabilize the transition state. cyu.frnih.gov

The general workflow involves:

Attachment of a propane-derived precursor to the chiral auxiliary.

Diastereoselective fluorination at one carbon center.

A subsequent reaction to introduce the second fluorine atom, with stereocontrol dictated by the first fluorine and the auxiliary.

Removal of the auxiliary to yield the enantiomerically enriched this compound.

While direct examples for this compound are specific, the principles established with auxiliaries like pseudoephedrine amides and camphorsultam in other asymmetric syntheses provide a clear blueprint for this approach. wikipedia.org

Evaluation of Novel Chiral Fluorinating Reagents

The development of electrophilic fluorinating reagents containing a chiral backbone offers a direct method for asymmetric fluorination. These reagents are designed to differentiate between two enantiotopic faces of a prochiral nucleophile, such as an enolate.

Historically, significant effort has been dedicated to creating practical chiral N-F reagents. Early examples include camphor-derived N-fluorosultams. beilstein-journals.org A major breakthrough was the development of N-fluorinated cinchona alkaloids, such as derivatives of quinidine (B1679956) and cinchonidine. These reagents, which can be prepared from commercially available alkaloids and an electrophilic fluorine source like Selectfluor, have been successfully used in the enantioselective fluorination of β-keto esters and other substrates. beilstein-journals.org

More recently, chiral dicationic 1,4-diazoniabicyclo[2.2.2]octane (DABCO)-based reagents, which are chiral analogues of Selectfluor, have been synthesized. These reagents show potential for high enantioselectivity in the fluorination of various nucleophiles. beilstein-journals.org The efficacy of a chiral fluorinating agent is typically evaluated based on the enantiomeric excess achieved across a range of substrates, its chemical stability, and ease of synthesis.

Chiral Reagent ClassPrecursorKey Structural FeatureTypical SubstratesRef.
N-FluorosultamsCamphorChiral sultam backboneMetal enolates beilstein-journals.orgnih.gov
N-Fluorocinchona AlkaloidsCinchona AlkaloidsChiral alkaloid scaffoldβ-Keto esters, silyl (B83357) enol ethers beilstein-journals.org
Chiral DABCO-based SaltsEnantiopure Vicinal DiaminesChiral DABCO coreEnolates beilstein-journals.org

Development of Regioselective Fluorination Protocols

Controlling the position of fluorination (regioselectivity) is as critical as controlling stereochemistry. For a simple alkane like propane (B168953), direct fluorination often leads to a complex mixture of products due to the similar reactivity of C-H bonds. Therefore, specialized protocols are required to ensure fluorine is introduced specifically at the C1 and C2 positions.

Direct Fluorination Techniques

Direct fluorination of hydrocarbons is notoriously difficult to control. The reaction of propane with elemental fluorine (F₂) is highly exothermic and radical-mediated, leading to over-fluorination and C-C bond cleavage. rsc.org Similarly, fluorination of propane or propene over high-valency metal fluorides like cobalt(III) fluoride also yields complex product mixtures, making it unsuitable for preparative synthesis. rsc.org

More controlled and regioselective methods typically rely on pre-functionalized substrates. For example, the I(I)/I(III) catalysis platform has been used for the highly regioselective fluorination of unactivated allenes, demonstrating that with the right catalytic system, high regiocontrol is achievable. nih.govresearchgate.net While not directly applied to propane, this illustrates the principle of using a catalyst to direct fluorination to a specific position on an unsaturated system. The reaction of an appropriately substituted propene or allene (B1206475) derivative could be envisioned as a starting point for a regioselective route to this compound. The use of xenon difluoride (XeF₂) offers a milder alternative to F₂ for the difluorination of alkenes, though it is prohibitively expensive for large-scale use. nih.gov

Halogen-Exchange and Dehalogenation-Fluorination Approaches

Halogen-exchange (HALEX) reactions, often referred to as Swarts fluorination, are a classical and robust method for introducing fluorine. This approach involves treating an organic halide (typically a chloride or bromide) with an inorganic fluoride source, such as antimony trifluoride (SbF₃), potassium fluoride (KF), or silver fluoride (AgF). For the synthesis of this compound, a suitable precursor would be 1,2-dichloropropane (B32752) or 1,2-dibromopropane. The reaction proceeds via nucleophilic substitution, replacing the heavier halogens with fluorine. Modern variations of this method may use phase-transfer catalysts to improve the reactivity of the fluoride source or employ microwave heating to accelerate the reaction. google.com

Dehalogenation-fluorination is another strategy, which typically involves the simultaneous removal of two halogen atoms and the addition of fluorine. A related approach is dehydrohalogenation to form an alkene, followed by fluorination. For instance, a di- or polyhalogenated propane could be treated with a reducing agent in the presence of a fluoride source. google.comthieme-connect.de More commonly, a precursor like 1-bromo-2-chloropropane (B1583154) could be dehydrohalogenated to form a mixture of propenes, which could then be subjected to a difluorination reaction. The success of this approach hinges on the ability to control the regioselectivity of both the elimination and the subsequent addition steps.

Green Chemistry Principles in this compound Synthesis

The integration of green chemistry principles into the synthesis of fluorinated molecules like this compound is essential for developing environmentally benign and sustainable chemical processes. Green chemistry focuses on the design of products and processes that minimize the use and generation of hazardous substances. rsc.org This section explores three core green chemistry principles as they apply to the synthesis of this compound: the use of solvent-free reaction environments, the maximization of atom economy to reduce waste, and the development of sustainable catalytic systems.

A key principle of green chemistry is the reduction or elimination of volatile organic solvents, which contribute to environmental pollution and pose safety risks. Solvent-free synthesis, conducted under neat conditions or in the gas phase, offers significant advantages, including accelerated reaction rates, minimized side reactions, and simplified product purification. youtube.comcmu.edu

In the context of producing fluorinated propanes, gas-phase reactions are particularly relevant and represent an inherently solvent-free industrial approach. For instance, the gas-phase fluorination of chlorinated precursors over solid catalysts is a well-established method. google.comresearchgate.net This technique involves passing the substrate and a fluorinating agent, such as hydrogen fluoride (HF), over a heated catalyst bed. The reaction products are then separated from the gas stream. This methodology avoids the need for liquid solvents, thereby reducing waste streams associated with solvent recovery and disposal. While specific studies focusing exclusively on this compound are not prevalent, the extensive research on gas-phase fluorination of compounds like 1,1,2,3-tetrachloropropene demonstrates the viability of this solvent-free approach for related molecules. researchgate.net

Furthermore, novel solvent- and catalyst-free methods are emerging for the synthesis of other fluorinated compounds, driven by direct hydrogen-bond interactions between reactants. mdpi.com Such approaches, which can proceed at room temperature, drastically simplify the process by often requiring only filtration and a water wash-up to isolate the pure product, completely circumventing the use of organic solvents and chromatographic separation. mdpi.com The application of these principles to this compound synthesis represents a promising area for future research.

Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. jocpr.com It provides a clear metric for waste generation at the molecular level. The formula for calculating percent atom economy is:

% Atom Economy = (Molecular Weight of Desired Product / Total Molecular Weight of All Reactants) × 100 libretexts.org

Synthetic strategies with high atom economy are inherently greener as they generate minimal byproducts. rsc.org Addition reactions, where two or more molecules combine to form a single, larger product, are ideal examples of 100% atom-economical processes. jocpr.com

The synthesis of this compound can be approached through different pathways, each with a distinct atom economy. A comparison between an addition reaction and a substitution reaction clearly illustrates this principle.

Route 1: Addition Reaction: The hydrofluorination of 2-fluoropropene (B75672) is an addition reaction. A molecule of hydrogen fluoride adds across the double bond, incorporating every atom from the reactants into the final this compound product.

Route 2: Substitution Reaction: A classic halogen exchange (halex) reaction, such as the fluorination of 1,2-dichloropropane using potassium fluoride, is a substitution reaction. In this process, the chlorine atoms are replaced by fluorine atoms, generating potassium chloride as a significant byproduct, which constitutes waste.

The following table provides a quantitative comparison of the atom economy for these two synthetic routes.

Metric Route 1: Addition Route 2: Substitution
Reaction CH₃CF=CH₂ + HF → CH₃CHFCH₂FCH₃CHClCH₂Cl + 2 KF → CH₃CHFCH₂F + 2 KCl
Reactants 2-Fluoropropene, Hydrogen Fluoride1,2-Dichloropropane, Potassium Fluoride
Desired Product This compoundThis compound
Byproducts NonePotassium Chloride (KCl)
MW of Product 80.08 g/mol 80.08 g/mol
Total MW of Reactants 60.05 + 20.01 = 80.06 g/mol 112.99 + 2(58.10) = 229.19 g/mol
% Atom Economy (80.08 / 80.06) × 100 ≈ 100% (80.08 / 229.19) × 100 ≈ 35.0%

This comparison starkly reveals that the addition pathway is vastly superior from a green chemistry perspective, converting all reactant mass into the desired product and eliminating waste streams.

Catalysis is a cornerstone of green chemistry, enabling reactions to proceed with higher efficiency, selectivity, and under milder conditions. The development of sustainable catalytic systems for fluorination reactions aims to replace hazardous and stoichiometric reagents with recyclable, non-toxic, and highly efficient catalysts.

Traditional gas-phase fluorination processes often rely on catalysts such as chromium(III) oxide (Cr₂O₃), sometimes promoted by other metals. researchgate.net While effective, chromium-based catalysts pose environmental and health concerns due to the potential formation of toxic Cr(VI) species. Similarly, liquid-phase fluorinations have historically used catalysts like antimony pentachloride, which is highly toxic and corrosive. google.com

Modern research focuses on developing greener alternatives. A significant breakthrough has been the development of organocatalytic systems for the vicinal difluorination of alkenes, a reaction that could produce this compound from propene. nih.govscispace.com This approach utilizes a simple aryl iodide catalyst (e.g., p-TolI) in an I(I)/I(III) catalytic cycle. nih.gov The catalyst is oxidized in situ by an oxidant like Selectfluor®, and a nucleophilic fluoride source, such as an HF-amine complex, delivers the fluorine atoms. nih.govscispace.com This metal-free system avoids the toxicity associated with heavy metal catalysts and offers a pathway for enantioselective synthesis by using chiral aryl iodide catalysts. nih.gov

The following table summarizes various catalytic systems relevant to the synthesis of this compound or its precursors, highlighting the progression towards more sustainable options.

Catalyst System Reaction Type Advantages Sustainability Drawbacks References
Antimony Pentachloride (SbCl₅)Halogen Exchange / HydrofluorinationEffective for fluorinationHighly toxic, corrosive, generates stoichiometric waste google.com
Chromium(III) Oxide (Cr₂O₃)Gas-Phase FluorinationIndustrially established, high-throughputPotential toxicity of chromium species researchgate.net
Aryl Iodide (e.g., p-TolI)Vicinal Difluorination of AlkenesMetal-free (organocatalytic), potential for asymmetryRequires stoichiometric oxidant (e.g., Selectfluor®) nih.govscispace.comnih.gov
Nanoscopic Metal Fluorides (MgF₂, AlF₃)General Acid/Base CatalysisHeterogeneous, recyclable, stableApplication to specific 1,2-difluorination needs to be explored
Ni@TiOₓPropane Dehydrogenation (Precursor Synthesis)Uses earth-abundant metals, non-toxic, stableIndirectly related (for feedstock preparation) nih.govresearchgate.net

The continued development of such innovative catalytic systems is paramount to aligning the synthesis of this compound with the principles of green chemistry.

Conformational Analysis and Stereoelectronic Effects in 1,2 Difluoropropane

Theoretical Underpinnings of Conformational Preferences in Vicinal Difluorides

The spatial arrangement of atoms in 1,2-difluoropropane is not random; it is dictated by a delicate balance of underlying quantum mechanical phenomena. Understanding these principles is crucial to predicting and explaining the molecule's preferred shapes.

Elucidating the "Fluorine Gauche Effect" in this compound

A key principle governing the structure of this compound is the "gauche effect," an exception to the general rule that bulky substituents prefer to be positioned far apart (anti) to minimize steric hindrance. In many vicinal difluorides, the gauche conformation, where the two fluorine atoms are at a dihedral angle of approximately 60°, is surprisingly more stable than the anti conformation (180° dihedral angle). wikipedia.org This phenomenon is also observed in 1,2-difluoroethane (B1293797). wikipedia.orgresearchgate.net

The primary explanation for the gauche effect lies in hyperconjugation. wikipedia.orgrsc.org This involves the donation of electron density from a filled bonding orbital (a σ orbital) to an adjacent empty or partially filled non-bonding or antibonding orbital (a σ* orbital). In the context of this compound, the gauche arrangement allows for an optimal overlap between the electron-rich σ C-H bonding orbitals and the electron-poor σ* C-F antibonding orbitals. wikipedia.orgresearchgate.net This delocalization of electrons results in a net stabilization of the gauche conformer.

Quantitative Assessment of Hyperconjugative Interactions (σC-H → σC-F, σC-F → σC-F)

Natural Bond Orbital (NBO) analysis is a computational tool used to quantify the strength of these hyperconjugative interactions. For vicinal difluorides, the most significant stabilizing interaction is typically the anti-periplanar σC-H → σ*C-F interaction, where the hydrogen and fluorine atoms are positioned 180° apart. acs.orgnih.gov This arrangement maximizes the orbital overlap.

Analysis of Intramolecular Electrostatic and Steric Contributions to Conformational Stability

Beyond hyperconjugation, electrostatic and steric forces are also at play. Electrostatic interactions arise from the partial charges on the atoms. The highly electronegative fluorine atoms create significant partial positive charges on the carbon atoms they are attached to and partial negative charges on themselves. The repulsion between the two negatively charged fluorine atoms would be expected to destabilize the gauche conformer. However, computational studies have shown that for 1,2-difluoroethane, the electrostatic contribution is often less significant than hyperconjugation in determining the gauche preference. rsc.org

Steric hindrance, the repulsion between the electron clouds of bulky groups, generally favors the anti conformation where the substituents are furthest apart. In this compound, the methyl group introduces an additional steric consideration. The interplay between the gauche-directing hyperconjugative effects of the fluorine atoms and the steric bulk of the methyl group leads to a complex conformational landscape. southampton.ac.uk

Characterization of the Conformational Landscape of this compound

The combination of the aforementioned theoretical principles results in a distinct set of stable conformations, or rotamers, for this compound, each with a specific energy level.

Identification and Energetic Ranking of Stable Rotamers (e.g., gauche, anti, gauche-gauche, gauche-trans)

Computational studies have identified several stable rotamers for this compound. These conformers are typically described by the dihedral angles around the C1-C2 bond. The most stable conformer is found to be the one where the C2-methyl group and the C1-fluorine are gauche to each other, and the two fluorine atoms are also in a gauche relationship. southampton.ac.uk This arrangement allows for two stabilizing σC-H → σ*C-F hyperconjugative interactions. southampton.ac.uk

The relative energies of the different conformers are very close, often within a fraction of a kcal/mol. southampton.ac.uk This indicates that at room temperature, multiple conformations are likely to be populated.

Table 1: Relative Energies of this compound Conformers

Conformer DescriptionRelative Energy (kcal/mol)
C2-Methyl and C1-Fluorine are gauche; Fluorines are gauche (GG)0.00
C2-Methyl is anti to C1-Fluorine; Fluorines are gauche (AG)0.13
C2-Methyl is gauche to C1-Fluorine; Fluorines are anti (GA)~0.13
Data derived from computational studies. The exact energy differences can vary slightly depending on the level of theory used. southampton.ac.uk

Determination of Rotational Energy Barriers and Conformational Interconversion Pathways

The transition between these stable rotamers is not free but is hindered by rotational energy barriers. These barriers represent the energy required to move from one stable conformation to another, passing through a higher-energy eclipsed state. Computational methods are used to calculate these barriers. acs.org

For this compound, the barriers to internal rotation are influenced by the same factors that determine the stability of the rotamers: hyperconjugation, electrostatics, and steric hindrance. The pathways of interconversion involve rotation around the central carbon-carbon bond, leading from one staggered conformation (gauche or anti) through an eclipsed transition state to another staggered conformation. The heights of these barriers dictate the rates of conformational interconversion.

Table 2: Calculated Rotational Barriers for this compound

Interconversion PathwayCalculated Barrier Height (kcal/mol)
Gauche to AntiData not explicitly found in provided search results
Anti to GaucheData not explicitly found in provided search results
Specific values for the rotational barriers of this compound were not available in the provided search results, though the methodology for their calculation is established. acs.org

Influence of Environmental Factors on Conformational Equilibria (e.g., Solvent Polarity, Temperature)

The equilibrium between the different conformers of this compound is sensitive to its environment, particularly the polarity of the solvent and the ambient temperature. These factors can shift the balance between conformers by altering their relative stabilities.

The polarity of the solvent plays a crucial role in the conformational preference. Computational studies on this compound have identified three stable conformers with a very small energy difference between them in the gas phase (vacuum). southampton.ac.uk The stabilization of conformations with larger dipole moments is enhanced in solvents of increasing polarity. southampton.ac.uk For fluorinated alkanes, gauche conformers often possess larger dipole moments than anti conformers. Consequently, an increase in solvent polarity is expected to favor the gauche conformations of this compound. This general principle has been observed in numerous studies of fluorinated molecules and other compounds where conformational equilibria are dependent on the solvent environment. researchgate.netnih.govmdpi.com

Temperature also directly influences the population of conformers. Through variable-temperature infrared spectroscopy, typically conducted with the sample dissolved in liquified noble gases like xenon or krypton, the enthalpy difference (ΔH) between conformers can be precisely determined. researchgate.net For the related molecule 1,2-difluoroethane, such studies have confirmed that the gauche conformer is more stable than the trans conformer. researchgate.net The enthalpy difference was determined to be 127 ± 6 cm⁻¹ (1.52 ± 0.07 kJ/mol) in liquid xenon and 65 ± 5 cm⁻¹ (0.78 ± 0.06 kJ/mol) in liquid krypton, with the gauche rotamer being the more stable form in both cases. researchgate.net While specific enthalpy values for this compound were not found in the provided search results, a similar relationship is anticipated, where temperature changes would shift the equilibrium according to the relative energies of the conformers.

Table 1: Enthalpy Difference for 1,2-Difluoroethane Conformers in Different Solvents This table serves as an illustrative example of how environmental factors are quantified for similar molecules.

SolventEnthalpy Difference (ΔH)More Stable Conformer
Liquid Xenon1.52 ± 0.07 kJ/molGauche
Liquid Krypton0.78 ± 0.06 kJ/molGauche
Data sourced from a study on 1,2-difluoroethane, a structural analogue of this compound. researchgate.net

Stereoelectronic Impact on Dihedral Angles and Bond Geometries in this compound

The three-dimensional structure of this compound is not governed by steric hindrance alone; rather, it is profoundly influenced by stereoelectronic effects. These electronic interactions, which involve the interplay of molecular orbitals, dictate the preferred dihedral angles and other geometric parameters of the molecule. unicamp.brdntb.gov.ua The primary stereoelectronic interaction is the gauche effect, which in this case is driven by hyperconjugation. researchgate.net

Fine-Tuning of C-C-C-F and C-C-F-F Dihedral Angles

In this compound, the dihedral angles along the central C-C bond, specifically the F-C-C-F and Me-C-C-F angles, deviate from idealized values (e.g., 60°, 180°) to optimize stabilizing electronic interactions. The dominant stabilizing force is σC-H→σ*C-F hyperconjugation, an interaction where electrons from a carbon-hydrogen bonding orbital are donated into an adjacent anti-bonding carbon-fluorine orbital. southampton.ac.ukresearchgate.net This interaction is maximized when the C-H and C-F bonds are anti-periplanar, which results in the fluorine atoms adopting a gauche relationship to each other.

Computational studies have determined that the most stable conformation of this compound is one where both the C2-methyl group and the C2-fluorine are gauche to the C1-fluorine. southampton.ac.uk This arrangement allows for two stabilizing σC–H→σ*C–F hyperconjugation interactions. southampton.ac.uk The energy differences between the three lowest-energy conformers are remarkably small, indicating a flexible structure where multiple conformations co-exist at room temperature. southampton.ac.uk

Table 2: Relative Energies of this compound Conformers in Vacuum

Conformer DescriptionRelative Energy (kcal/mol)Key Stabilizing Interaction
Conformer I (C2-Me and C2-F are gauche to C1-F)0.00Two σC–H→σ*C–F hyperconjugation interactions
Conformer II+0.13Varies
Conformer III+0.13Varies
Data from MP2/aug-cc-pVTZ level calculations. southampton.ac.uk

The F-C-C-F dihedral angle in such gauche conformations is often found to be slightly larger than the ideal 60° to maximize hyperconjugative stabilization while balancing repulsive forces. researchgate.net

Correlations between Electronic Structure and Geometric Parameters

The electronic structure has a direct and measurable impact on the bond lengths and angles within the this compound molecule. The same hyperconjugative interactions that dictate the dihedral angles also influence these fundamental geometric parameters.

The substitution of hydrogen with highly electronegative fluorine atoms significantly alters the electronic environment. In the related molecule 2,2-difluoropropane (B1294401), this effect is pronounced. The C-C bond length is notably shorter (1.512-1.514 Å) compared to propane (B168953) (1.522 Å), and the C-C-C bond angle is significantly wider (~115.3-115.9°) than in propane (112°). researchgate.netmdpi.comrsc.org This is attributed to the electron-withdrawing nature of the fluorine atoms, which increases the positive charge on the central carbon atom, reduces its atomic radius, and leads to a shorter, stronger C-C bond. mdpi.com The wider C-C-C angle helps to maintain a sufficient non-bonded distance between the methyl groups as the C-C bonds shorten. mdpi.com

While specific experimental bond lengths and angles for this compound are not detailed in the provided search results, similar principles apply. The electronic push-and-pull from the gauche effect and inductive effects from the fluorine atoms collectively determine the final, minimum-energy geometry of the molecule.

Table 3: Comparison of Geometric Parameters in Propane and 2,2-Difluoropropane

CompoundC-C Bond Length (Å)C-C-C Bond Angle (°)
Propane1.522112.0
2,2-Difluoropropane1.512 - 1.514115.3 - 115.9
Data sourced from computational and experimental studies. researchgate.netmdpi.comrsc.org

Advanced Spectroscopic Characterization and Structural Elucidation of 1,2 Difluoropropane

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Analysis

NMR spectroscopy is a cornerstone for understanding the structural intricacies of molecules like 1,2-difluoropropane. Its ability to probe the local electronic environment of nuclei, coupled with the transmission of spin information through chemical bonds (scalar coupling), makes it invaluable for determining stereochemistry and conformational dynamics.

High-Resolution ¹H, ¹³C, and ¹⁹F NMR Chemical Shift Assignments

NMR chemical shifts (δ) provide direct information about the electronic environment surrounding a nucleus. For this compound, ¹H, ¹³C, and ¹⁹F NMR spectra offer complementary data for structural assignment.

¹H NMR: Protons in different chemical environments exhibit distinct chemical shifts. In this compound, the molecule contains a methyl group (CH₃), a methine group bearing one fluorine (CHF), and a methylene (B1212753) group bearing another fluorine (CH₂F). These protons will resonate at different frequencies, providing information about their connectivity and relative positions. The presence of electronegative fluorine atoms deshields nearby protons, typically shifting their signals downfield (higher ppm values) compared to their non-fluorinated counterparts researchgate.netlibretexts.org.

¹³C NMR: Similar to ¹H NMR, ¹³C NMR spectra reveal the number of unique carbon environments. The chemical shift range for ¹³C is significantly broader than for ¹H, extending up to 200 ppm, which aids in distinguishing various carbon types, including those bonded to fluorine slideshare.netlibretexts.org. The carbons in this compound – the methyl carbon, the CHF carbon, and the CH₂F carbon – will each have characteristic chemical shifts.

¹⁹F NMR: ¹⁹F NMR is particularly sensitive and provides direct information about fluorine environments. The chemical shift of fluorine nuclei is highly dependent on the electronic environment. Fluorine atoms attached to sp³ hybridized carbons typically exhibit chemical shifts in the range of +140 to +250 ppm for a single fluorine (CHF) and +80 to +140 ppm for a difluoromethylene group (CF₂) relative to CFCl₃ alfa-chemistry.comucsb.edu. In this compound, the two fluorine atoms are on adjacent carbons, and their chemical shifts will be influenced by each other and the surrounding protons.

Elucidation of Scalar Coupling Constants (J-Couplings) and their Relationship to Dihedral Angles

Scalar coupling constants (J-couplings) arise from the through-bond interaction between nuclear spins and provide critical information about molecular geometry, particularly dihedral angles. The magnitude of J-couplings is sensitive to the number of bonds separating the coupled nuclei and the dihedral angle between them, as described by the Karplus equation for vicinal couplings.

³JHF: These couplings are particularly informative for determining the dihedral angle between a proton and a fluorine atom separated by three bonds. For H-C-C-F systems, ³JHF values typically range from 2 to 15 Hz ucsd.edu. The specific values in this compound will depend on the conformation around the C-C bonds.

³JHH: Vicinal proton-proton couplings in aliphatic systems are typically in the range of 6-8 Hz. The precise value is influenced by the dihedral angle, with anti-periplanar arrangements generally exhibiting larger couplings than gauche arrangements ucsd.eduorganicchemistrydata.org.

³JFF: Coupling between fluorine atoms separated by three bonds (F-C-C-F) can also occur. While less commonly reported for simple alkanes, these couplings can provide additional structural constraints.

In molecules with multiple fluorine atoms, ¹⁹F NMR spectra can be complex due to ¹⁹F-¹⁹F couplings and ¹H-¹⁹F couplings. For example, in 1,2-difluoroethane (B1293797), the spectra are classified as AA'A"A"XX' systems due to the interplay of chemical equivalence and magnetic non-equivalence, influenced by six different coupling constants scispace.com. Similar complexities can be expected for this compound, especially when considering its stereoisomers. The extraction of J-coupling constants is crucial for conformational analysis, as demonstrated in studies of 1,3-difluorinated alkanes where J-coupling analysis was necessary to interpret strong second-order NMR spectra researchgate.netacs.org.

Dynamic NMR Studies of Conformational Exchange Kinetics

Dynamic NMR (DNMR) is employed to study processes that occur on the NMR timescale, such as conformational interconversions. By observing how NMR signals change with temperature, researchers can determine the activation energies and rates of these processes.

This compound exists as different conformers due to rotation around the C-C single bonds. The relative stability and interconversion rates of these conformers can be investigated using DNMR. For example, studies on similar fluorinated alkanes have shown that conformational preferences are influenced by the "gauche effect," where vicinal fluorine atoms tend to adopt a gauche conformation to minimize unfavorable electrostatic repulsions unicamp.br. Temperature-dependent NMR experiments can reveal the energy barriers associated with transitions between these conformers. While specific DNMR studies on this compound are not detailed in the provided snippets, the technique is standard for such analyses unibas.it.

Advanced 2D NMR Techniques for Structural Confirmation

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are powerful tools for unambiguously assigning signals and confirming molecular structures.

COSY: ¹H-¹H COSY spectra reveal through-bond correlations between protons, mapping out the proton connectivity network.

HSQC: HSQC experiments correlate protons directly to the carbons they are attached to, providing direct ¹H-¹³C connectivity.

HMBC: HMBC experiments detect correlations between protons and carbons separated by two or three bonds, which is crucial for establishing longer-range structural relationships and confirming assignments, especially in complex molecules or when signals overlap mdpi.com.

¹H-¹⁹F NMR: Heteronuclear correlation experiments between protons and fluorine atoms (e.g., ¹H-¹⁹F HMQC or HMBC) can be particularly valuable for this compound, providing direct evidence of H-C-F and H-C-C-F connectivities.

These techniques, when applied to this compound, would allow for the definitive assignment of all proton and carbon signals and confirm the positions of the fluorine atoms, thereby solidifying the structural elucidation.

Microwave (MW) Spectroscopy for Precise Gas-Phase Structural Determination

Microwave spectroscopy probes the rotational energy levels of molecules in the gas phase. By measuring the frequencies of rotational transitions, highly accurate rotational constants can be determined. These constants are directly related to the molecule's moments of inertia, which in turn can be used to derive precise structural parameters such as bond lengths and bond angles.

Measurement of Rotational Constants and Moments of Inertia

Microwave spectroscopy is a powerful technique for determining the equilibrium or ground-state structure of small molecules. For this compound, the measurement of its rotational spectrum would yield rotational constants (A, B, and C). These constants are specific to the molecule's geometry and isotopic composition.

The analysis of microwave spectra allows for the determination of the molecule's moments of inertia (Ia, Ib, Ic). From these moments of inertia, structural parameters can be derived using either substitution methods (rs) or by fitting to experimental rotational constants (r0) or by deperturbing to obtain equilibrium structures (re) with the aid of theoretical calculations aip.orgmdpi.comsci-hub.se.

For example, studies on related difluorinated ethanes and propanes have successfully determined their gas-phase structures using microwave spectroscopy. The microwave spectrum of 1,1-difluoroethane (B1215649) yielded rotational constants A=9491.95 Mc, B=8962.65 Mc, and C=5170.43 Mc aip.org. Similarly, 2,2-difluoropropane (B1294401) has been studied by microwave spectroscopy, yielding rotational constants A = 5149.79±0.04, B = 4840.11±0.02, and C = 4805.62±0.02 MHz, from which heavy atom structural parameters such as r(C–F) = 1.352±0.013 Å, r(C–C) = 1.532±0.013 Å, ∢FCF = 106.09±1.44°, and ∢CCC = 112.54±0.79° were obtained aip.org. Studies on 1,3-difluoropropane (B1362545) have also utilized microwave spectroscopy to determine the structures of its conformers sci-hub.se.

By applying these methods to this compound, precise gas-phase structural parameters, including bond lengths and angles, can be determined for its various conformers, providing a fundamental understanding of its molecular architecture.

Derivation of Equilibrium and Effective Molecular Geometries

The molecular geometry of this compound has been investigated through a combination of experimental methods and high-level ab initio quantum chemical calculations. Studies employing microwave spectroscopy, often coupled with ab initio methods, have yielded precise structural parameters. For instance, ab initio calculations at the CCSD(T)/cc-pVQZ level of theory have provided equilibrium structures, while experimental rotational constants, corrected for rovibrational effects, have been used to determine semiexperimental equilibrium structures researchgate.netresearchgate.netmdpi.com.

Effective molecular geometries, often represented by the r0 or ra parameters, are derived from experimental rotational constants obtained from microwave spectroscopy. These parameters provide insights into the average structure in the ground vibrational state. For 2,2-difluoropropane, a related compound, heavy atom structural parameters derived from microwave spectroscopy include C–F bond lengths of approximately 1.352 ± 0.013 Å and C–C bond lengths of 1.532 ± 0.013 Å. The F–C–F angle was determined to be 106.09 ± 1.44°, and the C–C–C angle was found to be 112.54 ± 0.79° researchgate.netaip.org. While specific values for this compound are less detailed in the provided snippets, similar methodologies are applied to determine its structural parameters, with studies focusing on its various conformers sci-hub.se.

Table 1: Selected Structural Parameters for 2,2-Difluoropropane

ParameterValue (Å)Uncertainty (Å)Reference
C–F bond1.3520.013 researchgate.netaip.org
C–C bond1.5320.013 researchgate.netaip.org
∠FCF106.09°1.44° researchgate.netaip.org
∠CCC112.54°0.79° researchgate.netaip.org

Determination of Molecular Dipole Moments

The molecular dipole moment of this compound and its conformers has been determined through experimental measurements, primarily using the Stark effect in microwave spectroscopy, and corroborated by quantum chemical calculations. For 2,2-difluoropropane, the dipole moment component |μb| was found to be 2.40 ± 0.02 D researchgate.netaip.org. More comprehensive studies on related difluoropropanes, such as 1,3-difluoropropane, have reported dipole moment components for different conformers, with values for the total dipole moment reaching up to 2.022(79) D for one conformer sci-hub.se. For this compound specifically, while precise values are not explicitly detailed in the provided snippets, studies on similar vicinal difluoroalkanes indicate that the polarity is significantly influenced by the arrangement of the C–F bond vectors, with vicinal difluoro derivatives exhibiting enhanced polarity compared to geminal ones chimia.chethz.ch. Quantum chemical calculations at levels such as MP2/6-311++G** and B3LYP/6-31G* have been employed to predict these dipole moments sci-hub.seresearchgate.net.

Table 2: Molecular Dipole Moments

CompoundConformationDipole Moment (D)MethodReference
2,2-DifluoropropaneGround state2.40 ± 0.02Microwave (Stark effect) researchgate.netaip.org
1,3-DifluoropropaneConformer I2.022 ± 0.079Microwave (Stark effect) sci-hub.se
1,3-DifluoropropaneConformer II (gg)2.044(3) (μa)Microwave (Stark effect) sci-hub.seresearchgate.net
0.851(5) (μb)
0.711(35) (μc)

Analysis of Torsional Splittings for Internal Rotation Barriers

The internal rotation of the methyl groups in fluorinated propanes is a significant factor in their conformational analysis. Studies on 2,2-difluoropropane have investigated the methyl torsional modes, reporting frequencies of ν(A2) = 217 ± 15 cm−1 and ν(B2) = 250 ± 30 cm−1 researchgate.netaip.org. The analysis of these torsional modes, particularly from Raman spectra of the solid state, allowed for the calculation of a periodic barrier of 1675 cm−1 (4.79 kcal/mol) for methyl internal rotation. For the gaseous state, the barrier was determined to be 1207 cm−1 (3.45 kcal/mol) from combination and overtone bands of the methyl torsions researchgate.netaip.org. Ab initio calculations have also been used to determine barriers to internal rotation and distortion constants researchgate.netresearchgate.net. The internal rotation barrier (V3) for methyl groups is a key parameter in understanding the conformational preferences and dynamics of these molecules researchgate.netrsc.org.

Table 3: Methyl Internal Rotation Barriers

CompoundBarrier (cm−1)Barrier (kcal/mol)Method / StateReference
2,2-Difluoropropane16754.79Raman / Solid State researchgate.netaip.org
2,2-Difluoropropane12073.45Torsional bands / Gaseous researchgate.netaip.org

Vibrational Spectroscopy (Infrared and Raman) for Conformational Fingerprinting

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman spectroscopy, plays a crucial role in identifying molecular conformers and characterizing their structural features. The analysis of vibrational spectra allows for the assignment of fundamental modes, including skeletal bending and torsional modes, which are sensitive indicators of molecular conformation aip.orgresearchgate.netmvpsvktcollege.ac.inuni-siegen.des-a-s.org.

Assignment of Fundamental Vibrational Modes, Including Skeletal Bending and Torsional Modes

The vibrational spectra of fluorinated propanes have been extensively studied to assign fundamental modes. For 2,2-difluoropropane, the Raman spectra (0–3500 cm−1) and far-infrared spectra (40–520 cm−1) have been recorded for gaseous, liquid, and solid states researchgate.netaip.org. A revised assignment of skeletal bending modes has been presented, and the methyl torsions were observed in the Raman spectrum of the solid at 255 and 285 cm−1 researchgate.netaip.org. Theoretical calculations, such as those using Gaussian 98, have also been employed to predict vibrational frequencies and assign modes, including C–C stretches, C–H stretches, C–F stretches, various bending modes (scissors, wag, rock), CF2 twists, and C–C–C bends researchgate.netnist.gov.

Table 4: Selected Vibrational Modes for 2,2-Difluoropropane

Mode NumberSymmetryFrequency (cm−1)DescriptionReference
13A2354CF2 twist nist.gov
14A2255CH3 torsion nist.gov
20B1285CH3 torsion nist.gov
9A1333CCC bend nist.gov

Correlation of Vibrational Frequencies with Specific Conformational States

Vibrational frequencies can serve as a fingerprint for different conformational states of a molecule. By analyzing shifts or the presence/absence of specific bands in IR and Raman spectra, researchers can identify and quantify the populations of various conformers. Studies on molecules like 1,3-difluoropropane have shown that vibrational frequencies can be sensitive to conformational changes, with computational methods used to predict these frequencies for different conformers sci-hub.sesouthampton.ac.uk. While direct correlations for this compound are not explicitly detailed in the provided snippets, the general principle holds that distinct vibrational patterns are associated with different spatial arrangements of atoms, allowing for conformational fingerprinting.

Other Spectroscopic Techniques and Electron Diffraction Studies for Complementary Structural Data

Beyond microwave and vibrational spectroscopy, other techniques provide complementary structural information. Electron diffraction studies can offer valuable data on molecular geometry, particularly for gas-phase molecules. While specific electron diffraction data for this compound is not detailed in the provided snippets, it is a standard method for determining internuclear distances and bond angles mdpi.comu-szeged.hu. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR, is also vital for structural elucidation, providing information on the connectivity and chemical environment of atoms. For 2,2-difluoropropane, ¹H NMR data indicates a chemical shift of 1.61 ppm for the methyl protons, with coupling constants to fluorine (J(A,X)) of 17.76 Hz chemicalbook.comguidechem.com. The presence and magnitude of coupling constants, especially those involving fluorine (e.g., J(H,F)), are highly indicative of molecular structure and conformation.

Table 5: NMR Data for 2,2-Difluoropropane

NucleusChemical Shift (ppm)Coupling ConstantSolventReference
¹H1.61J(A,X) = 17.76 HzCCl₄ chemicalbook.comguidechem.com

Compound Name List:

this compound

2,2-Difluoropropane

1,3-Difluoropropane

Propane (B168953)

1-Fluoropropane

1,1-Difluoropropane

1,1,1-Trifluoropropane

1,1,2-Trifluoropropane

1,1,2,2-Tetrafluoropropane

1,1,1,2-Tetrafluoropropane

1,1,1,2,2-Pentafluoropropane

1,2-Difluoroethane

Disulphur Decafluoride (S2F10)

Phenyl acetate (B1210297)

L-Valin

1,1-Dichloro-2,2-difluoroethane

Computational Chemistry and Theoretical Modeling of 1,2 Difluoropropane

High-Level Quantum Chemical Calculations for Energetics and Structures

High-level quantum chemical calculations are employed to obtain accurate molecular structures and energies, serving as benchmarks for understanding thermodynamic stabilities and reaction pathways.

Density Functional Theory (DFT) for Geometry Optimization and Frequency Calculations

Density Functional Theory (DFT) is a widely used quantum mechanical method that approximates the electronic exchange-correlation energy as a functional of the electron density acs.orgspectroscopyonline.com. DFT calculations are instrumental in determining optimized molecular geometries and calculating vibrational frequencies, which confirm the nature of stationary points on the potential energy surface (i.e., whether they represent minima, maxima, or saddle points) spectroscopyonline.comq-chem.comstackexchange.com. For 1,2-difluoropropane, specific DFT functionals, such as the hybrid B3LYP functional, in conjunction with basis sets like 6-31G*, have been employed to study its structural and conformational properties researchgate.net. These calculations provide detailed insights into bond lengths, bond angles, and torsional parameters, contributing to a comprehensive understanding of the molecule's equilibrium structure acs.orgresearchgate.net.

Møller–Plesset Perturbation Theory (MP2) for Post-Hartree–Fock Corrections

Møller–Plesset perturbation theory, particularly at the second-order (MP2) level, is a significant post-Hartree–Fock ab initio method used to incorporate electron correlation effects that are neglected in the Hartree–Fock approximation msu.suwikipedia.orgfiveable.me. MP2 calculations improve upon Hartree–Fock by accounting for the instantaneous interactions between electrons, leading to more accurate descriptions of molecular energies and geometries mdpi.comresearchgate.netresearchgate.netnih.gov. For this compound, MP2 calculations, often paired with basis sets such as 6-311++G**, have been utilized to refine structural parameters and provide post-Hartree–Fock corrections to energies, contributing to a more accurate representation of the molecule's electronic structure researchgate.net. The computational cost of MP2 typically scales as O(N⁵), making it more demanding than Hartree–Fock but generally more accessible than higher-level coupled-cluster methods for moderately sized systems fiveable.me.

Coupled Cluster (CCSD(T)) for Benchmark Equilibrium Structures and Energies

Coupled Cluster (CC) theory, specifically the CCSD(T) method (Coupled Cluster Singles, Doubles, and perturbative Triples), is recognized as a highly accurate ab initio quantum chemical method, often considered the "gold standard" for calculating molecular energies and structures mdpi.comchemrxiv.orgnih.govosti.govnih.gov. CCSD(T) provides a rigorous treatment of electron correlation, including the effects of triple excitations, which are crucial for obtaining benchmark-quality equilibrium structures and energies mdpi.comresearchgate.netresearchgate.netnih.govmdpi.comchemrxiv.org. While computationally intensive, CCSD(T) calculations, often performed with large basis sets like cc-pVQZ, are essential for validating results from lower-level methods and for providing highly reliable data for systems where experimental data may be limited mdpi.comresearchgate.netchemrxiv.org. Studies on related molecules like 2,2-difluoropropane (B1294401) have employed CCSD(T) to establish benchmark equilibrium structures and energies mdpi.comresearchgate.netresearchgate.net.

Advanced Electronic Structure Analysis Methodologies

Natural Bond Orbital (NBO) Analysis for Understanding Stabilizing Interactions

Natural Bond Orbital (NBO) analysis is a powerful computational tool used to understand the electronic structure of molecules in terms of localized Lewis-like orbitals and delocalized non-Lewis orbitals wisc.edusouthampton.ac.uk. This method quantifies stabilizing interactions, such as hyperconjugation (e.g., donor-acceptor orbital interactions between filled bonding or lone pair orbitals and empty antibonding orbitals), which play a significant role in determining molecular conformation and stability researchgate.netacs.orgmdpi.comorientjchem.org. NBO analysis has been applied to related fluorinated compounds, like 1-fluoropropane, to explain conformational preferences arising from C-H/C-F hyperconjugative interactions researchgate.netacs.org. The insights gained from NBO analysis can clarify the origin of observed molecular properties and conformational equilibria.

Quantum Theory of Atoms in Molecules (QTAIM) for Bonding Topology and Non-Covalent Interactions

Compound List

this compound

Propane (B168953)

2,2-Difluoropropane

1-Fluoropropane

Ethane

Water

Ammonia

Reaction Mechanisms and Chemical Transformations Involving 1,2 Difluoropropane

C-F Bond Activation and Functionalization Strategies

Transition Metal-Catalyzed C-F Bond Transformation Mechanisms

The activation and transformation of robust carbon-fluorine (C-F) bonds are significant challenges in organic synthesis, often requiring the assistance of transition metal catalysts. Transition metals, particularly those from the late transition series such as palladium (Pd), platinum (Pt), rhodium (Rh), and nickel (Ni), are known to mediate C-F bond cleavage through various catalytic cycles. These mechanisms typically involve key steps like oxidative addition, where the metal inserts into the C-F bond, followed by subsequent transformations such as reductive elimination to form new bonds. Ligands coordinated to the metal center play a crucial role in modulating the catalyst's activity, selectivity, and stability. For instance, phosphine (B1218219) ligands are commonly employed to facilitate C-F activation pathways whiterose.ac.ukresearchgate.netnih.gov. Strategies for C-F bond activation by transition metals can involve direct C-F bond cleavage, β- or α-fluorine elimination processes, or migratory insertion followed by defluorination researchgate.netsioc-journal.cn.

However, specific detailed research findings or mechanistic studies focusing on transition metal-catalyzed C-F bond transformations directly involving 1,2-Difluoropropane are not extensively documented in the provided literature. Existing studies in this domain often focus on other fluorinated substrates, such as gem-difluoroalkenes, fluoroaromatics, or compounds with trifluoromethyl groups, to explore C-F bond functionalization whiterose.ac.ukresearchgate.netnih.govresearchgate.netsioc-journal.cnnih.gov. Therefore, while the general principles of transition metal-catalyzed C-F bond activation are well-established, the specific application and mechanistic details for this compound in these contexts remain less explored in the reviewed materials.

Nucleophilic Substitution Reactions and Their Stereochemistry

Nucleophilic substitution reactions are fundamental transformations in organic chemistry where a nucleophile replaces a leaving group on an electrophilic carbon atom. These reactions can proceed via two primary mechanisms: SN1 and SN2.

The SN2 (Substitution Nucleophilic Bimolecular) mechanism is a concerted, one-step process. In this mechanism, the nucleophile attacks the electrophilic carbon from the backside relative to the leaving group, leading to simultaneous bond formation and bond breaking. A key characteristic of SN2 reactions is their stereospecificity: they proceed with an inversion of configuration at the stereogenic center saskoer.caorganic-chemistry.orglibretexts.org. This phenomenon, known as Walden inversion, means that if the starting material has a specific configuration (e.g., R), the product will have the opposite configuration (S), assuming the priority of substituents remains the same libretexts.org. The rate of an SN2 reaction is dependent on both the concentration of the nucleophile and the electrophile, and factors such as the strength and steric accessibility of the nucleophile, the nature of the leaving group, and the solvent polarity significantly influence the reaction's outcome saskoer.caorganic-chemistry.org.

The SN1 (Substitution Nucleophilic Unimolecular) mechanism, conversely, is a two-step process. It begins with the unimolecular dissociation of the leaving group to form a carbocation intermediate. This carbocation is planar and electrophilic. In the second step, the nucleophile attacks the carbocation. Since the nucleophile can attack from either face of the planar carbocation, SN1 reactions typically lead to a mixture of stereoisomers, often resulting in racemization if the starting material was chiral organic-chemistry.org.

While these general mechanisms of nucleophilic substitution and their stereochemical implications are well-understood, specific studies detailing nucleophilic substitution reactions directly involving this compound and their precise stereochemical outcomes are not prominently featured in the provided literature. The presence of two C-F bonds in this compound could potentially lead to complex reactivity patterns, but detailed experimental investigations into these specific transformations are limited in the reviewed sources.

Applications of 1,2 Difluoropropane As a Building Block in Organic Synthesis

Synthesis of Diverse Fluorinated Heterocycles and Complex Molecules

The synthesis of fluorinated heterocycles is an area of intense research due to their prevalence in pharmaceuticals and agrochemicals. Numerous synthetic routes to fluorinated pyridines, pyrrolidines, piperidines, and other heterocyclic systems have been developed. These methods often involve the fluorination of a pre-formed heterocycle or the cyclization of a fluorinated acyclic precursor. A comprehensive search of the chemical literature, however, does not yield any methods that specifically utilize 1,2-difluoropropane as a starting material or a key building block for the construction of such fluorinated heterocyclic systems.

Strategic Incorporation of the this compound Moiety into Functional Aliphatic Chains

The introduction of fluorinated motifs into aliphatic chains is a common strategy to modulate the physicochemical properties of organic molecules. Various methods exist for the incorporation of fluorine or fluoroalkyl groups. Despite this, there is no published research detailing the strategic incorporation of the intact this compound moiety into functional aliphatic chains. Methodologies such as alkylation, coupling reactions, or addition reactions that would result in the attachment of a 1,2-difluoropropyl group to an aliphatic backbone have not been described.

Environmental Fate and Degradation Studies of Vicinal Fluorinated Propane Derivatives

Abiotic Degradation Pathways in Environmental Compartments

Abiotic degradation refers to the breakdown of a chemical compound through non-biological processes, such as reactions with atmospheric oxidants or hydrolysis in water.

Atmospheric Oxidation Mechanisms

Biotic Degradation Mechanisms

Biotic degradation involves the breakdown of compounds by living organisms, primarily microorganisms.

Microbial Transformation and Mineralization of Fluorinated Alkanes

The microbial degradation of fluorinated alkanes is generally challenging due to the strength and stability of the carbon-fluorine (C-F) bond researchgate.netmdpi.com. While some studies indicate that microorganisms can transform fluorinated compounds, complete mineralization (breakdown into inorganic substances like CO₂, H₂O, and F⁻) is often incomplete or very slow researchgate.net. For many poly- and per-fluorinated compounds (PFCs), the C-F bond's stability is a significant barrier to biodegradation researchgate.netmdpi.com. However, the presence of other functional groups can provide entry points for microbial attack, facilitating indirect C-F bond cleavage through metabolic activation mdpi.com. Specific research detailing the microbial transformation or mineralization of 1,2-difluoropropane is not extensively covered in the provided search results. However, general studies on fluorinated compounds suggest that while degradation is possible, it is often a slow process researchgate.net.

Identification and Characterization of Biodegradation Metabolites

Specific biodegradation metabolites for this compound were not identified in the provided search results. The prompt mentions "2,2-difluoropropane as a degradation product" with a citation epa.gov, but this citation refers to a document about 2,2-difluoropropane (B1294401) itself and its properties, not its formation from this compound. Research on the biodegradation of fluorinated compounds often points to the formation of intermediate products, but the identification of specific metabolites for this compound is not detailed here. Studies on other halogenated propanes, like 1,2-dichloropropane (B32752), show stepwise dechlorination under anaerobic conditions to propene epa.gov.

Environmental Transport and Distribution Processes

The environmental transport and distribution of this compound are governed by its physical and chemical properties, such as volatility and solubility.

Volatility: Based on the properties of similar compounds like 2,2-difluoropropane, which has a high vapor pressure (2,000 mm Hg at 25°C) and a Henry's Law constant of 0.5 atm-m³/mol ornl.gov, this compound is expected to be volatile. This suggests that volatilization from soil and water surfaces into the atmosphere will be a primary transport pathway ornl.gov.

Water Solubility and Soil Adsorption: The moderate water solubility (262 mg/L at 25°C for 2,2-difluoropropane) and low soil adsorption coefficient (Koc = 44 L/kg for 2,2-difluoropropane) indicate that while some leaching to groundwater or runoff might occur, volatilization is likely the dominant process ornl.gov. Low Koc values generally imply high mobility in soil chemsafetypro.comchemsafetypro.com.

Atmospheric Transport: Once in the atmosphere, compounds with long atmospheric lifetimes, like some fluorinated hydrocarbons, can be dispersed over wide areas epa.gov.

Data Tables

PropertyValue (for 2,2-Difluoropropane, as reference)UnitSource
Vapor Pressure2,000 (estimated)mm Hg at 25°C ornl.gov
Henry's Law Constant0.5 (estimated)atm-m³/mol at 25°C ornl.gov
Solubility in Water262 (estimated)mg/L at 25°C ornl.gov
Octanol-Water Partition Coeff.2.29 (estimated)log Kow ornl.gov
Soil Adsorption Coefficient (Koc)44 (estimated)L/kg ornl.gov
Atmospheric OH Rate Constant5 × 10⁻¹⁵ (estimated)cm³/molecule-sec at 25°C ornl.gov
Atmospheric Half-life2,000 (estimated)days ornl.gov

Compound List

this compound

2,2-Difluoropropane

Chlorodifluoromethane (HCFC-22)

Dichlorodifluoromethane (CFC-12)

1,2-Dichloropropane

1,3-Difluoropropane (B1362545)

1,1,1,2,3,3,3-heptafluoropropane (B1665588) (HFC-227ea)

1,1,1,2,2,3,3,4,4-Nonafluorobutane

1,1,1,3,3,3-Hexafluoropropane (HFC-236fa)

1,1,1,2,2-Pentafluoropropane

1,1,1,3,3-Pentafluoropropane (HFC-245fa)

1,1,2,2-Tetrafluoropropane

1,1,1-Trifluoropropane

2-Fluoropropane

1-Fluoropropane

Hexafluorocyclopropane (C-216)

Pentafluorocyclopropane (C-225)

Perfluorohexane

Perfluoroheptane

Perfluorocyclobutane

Tridecafluoro-1-iodohexane

Perfluoro(methylcyclohexane)

Perfluoro-1,3-dimethylcyclohexane

1-Bromoperfluorooctane

Chloropentafluorobenzene

1,2,2,3-Tetrachloro-1,1-difluoropropane

1,1,2,2,3-Pentachloro-1,3-difluoropropane

1,1,2,2,3,3-Pentachloro-1,1-difluoro-propane

2,2-difluoropropane-1,3-diamine-2hcl

Fluoroethane

N-Butane

1-Fluorobutane

Volatilization from Soil and Water Surfaces

Volatilization is a key environmental transport process where a chemical substance moves from a surface (such as soil or water) into the atmosphere. This process is primarily governed by a compound's vapor pressure and its Henry's Law constant, which indicates its tendency to partition from water into air.

For this compound (CAS 62126-90-3), specific quantitative data regarding its vapor pressure and Henry's Law constant, which are critical for assessing volatilization rates from soil and water, were not found in the reviewed literature. While this compound is classified as a flammable liquid synquestlabs.com, this classification suggests a degree of volatility, but does not provide the precise parameters needed for a detailed environmental fate assessment of its movement into the atmosphere. Without these specific physical-chemical properties, a thorough analysis of its volatilization behavior from soil and water surfaces cannot be conducted based on available data.

Leaching Potential to Groundwater

The leaching potential of a chemical refers to its ability to move through soil and potentially reach groundwater. This behavior is influenced by factors such as water solubility and the soil adsorption coefficient (Koc), which describes how strongly a chemical binds to soil organic matter. Chemicals with high water solubility and low Koc values are generally considered more mobile and have a greater potential to leach into groundwater.

For this compound, comprehensive data on its water solubility and soil adsorption coefficient (Koc) were not identified in the available search results chemicalbook.com. The octanol-water partition coefficient (LogP) for this compound is reported as 1.3 nih.gov. While LogP values can sometimes be used to estimate Koc, direct research findings or measured Koc values for this compound are absent. Consequently, its specific mobility in soil and potential to leach into groundwater cannot be definitively assessed from the current data.

Data Tables

No quantitative data specific to the volatilization or leaching parameters of this compound (such as vapor pressure, Henry's Law constant, water solubility, or Koc) were found in the reviewed literature, and therefore, data tables for these sections cannot be populated.

Future Research Directions and Emerging Areas in 1,2 Difluoropropane Chemistry

Development of Highly Efficient and Sustainable Stereoselective Synthetic Routes

The creation of vicinal difluorides, such as 1,2-difluoropropane, with precise stereochemical control remains a significant challenge in synthetic chemistry. nih.govnih.gov Future research will undoubtedly focus on developing more efficient and environmentally benign methods for the stereoselective synthesis of this compound. A primary objective is to move away from harsh or expensive fluorinating reagents toward more sustainable alternatives. nih.gov This includes the design of catalytic systems that can utilize simpler and more abundant fluoride (B91410) sources.

Recent advancements in nickel-hydride catalyzed hydroalkylation of fluoroalkenes have shown promise for the enantio- and diastereoselective synthesis of fluorinated compounds with adjacent chiral centers. nih.govacs.org The application and refinement of such methods specifically for the synthesis of chiral this compound from readily available precursors like 2-fluoropropene (B75672) will be a key research avenue. Furthermore, the development of catalytic, enantioselective 1,2-difluorination of alkenes, such as propene, using chiral aryl iodide catalysts represents a highly attractive approach. nih.govacs.org Future work will likely focus on improving the catalyst efficiency, expanding the substrate scope, and minimizing waste to create truly sustainable synthetic routes.

The following table summarizes potential sustainable stereoselective synthetic routes for this compound that are areas of active research:

Synthetic StrategyPrecursorCatalyst/Reagent TypeKey Advantages
Catalytic Hydroalkylation2-FluoropropeneNickel-hydride complexes with chiral ligandsHigh stereoselectivity, use of readily available starting materials. nih.govacs.org
Catalytic Vicinal DifluorinationPropeneChiral aryl iodide catalysts with a fluoride sourceDirect difluorination of a simple alkene, potential for high enantioselectivity. nih.govacs.org
Biocatalytic FluorinationPropanediol derivativesEngineered fluorinase enzymesHigh selectivity, mild reaction conditions, environmentally friendly. nih.gov

Exploration of Novel Stereoelectronic Phenomena Beyond the "Gauche Effect"

The conformational preference of 1,2-difluoroethane (B1293797) is a classic example of the "gauche effect," a phenomenon that is also expected to influence the structure of this compound. researchgate.net While the gauche effect in vicinal difluorides is well-documented, a deeper understanding of the interplay of various stereoelectronic interactions in more complex systems like this compound is still needed. Future research will likely employ a combination of high-level computational modeling and advanced spectroscopic techniques to explore more subtle stereoelectronic phenomena.

Advanced In Situ Spectroscopic Monitoring for Reaction Mechanism Elucidation

A thorough understanding of reaction mechanisms is crucial for the optimization of synthetic protocols and the development of new transformations. Future research on this compound will increasingly rely on advanced in situ spectroscopic techniques to monitor reactions in real-time. Techniques such as ReactIR (Fourier-transform infrared spectroscopy), Raman spectroscopy, and NMR spectroscopy allow for the direct observation of reactants, intermediates, products, and byproducts as they form and are consumed throughout a chemical reaction.

The application of these techniques to the synthesis of this compound will provide invaluable mechanistic insights. For example, in situ monitoring of the catalytic difluorination of propene could help to identify key catalytic intermediates and elucidate the stereochemistry-determining steps of the reaction. This detailed mechanistic information can then be used to rationally design more efficient and selective catalysts and to optimize reaction conditions for higher yields and stereoselectivities.

Application of Machine Learning and Artificial Intelligence for Conformational Prediction and Reaction Design

The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize many aspects of chemical research, and the study of this compound will be no exception. ntu.edu.sgresearchgate.netnih.gov Future research will likely see the application of ML algorithms to predict the conformational landscape of this compound with high accuracy, potentially uncovering subtle conformational preferences that are difficult to discern through experimental methods alone.

Furthermore, AI can be employed in the design of novel synthetic routes to this compound. By training algorithms on vast datasets of known chemical reactions, AI tools can propose new and unconventional synthetic strategies that a human chemist might not consider. arxiv.org This could lead to the discovery of more efficient and sustainable methods for the synthesis of this important compound. ML models are also being developed to predict reaction outcomes, including yield and stereoselectivity, which can significantly accelerate the process of reaction optimization. ntu.edu.sgnih.gov

The following table illustrates potential applications of AI and machine learning in the study of this compound:

Application AreaAI/ML TechniquePotential Impact
Conformational AnalysisNeural Networks, Gradient BoostingHighly accurate prediction of conformer energies and populations.
Synthesis DesignRetrosynthesis Algorithms, Generative ModelsProposal of novel and efficient synthetic routes to this compound.
Reaction OptimizationBayesian Optimization, Reinforcement LearningRapid identification of optimal reaction conditions for yield and stereoselectivity. ntu.edu.sg

Discovery of Novel Catalysts for Selective Fluorination and Functionalization

The development of new catalysts is a cornerstone of chemical innovation. For this compound, future research will focus on discovering novel catalysts for both its synthesis and its subsequent functionalization. In the realm of synthesis, there is a continuous need for catalysts that can achieve high stereoselectivity in the difluorination of propene or the hydrofluorination of fluorinated propenes. nih.govnih.gov This includes the exploration of new transition metal complexes, organocatalysts, and even biocatalysts. nih.gov

Beyond its synthesis, there is growing interest in the selective functionalization of the C-H bonds in fluorinated alkanes. rsc.org Future research could lead to the discovery of catalysts that can selectively activate and functionalize the C-H bonds of this compound, allowing for its conversion into more complex and valuable fluorinated molecules. Photocatalysis is a particularly promising area, with the potential for mild and selective C-H bond fluorination. rsc.orgrsc.orgnih.gov

Elucidation of Complex Intermolecular Interactions and Self-Assembly Properties

The presence of two highly polar C-F bonds in this compound gives rise to a range of interesting intermolecular interactions that can influence its physical properties and behavior in solution and in the solid state. beilstein-journals.orgresearchgate.net Future research will aim to elucidate these complex interactions in greater detail. This includes the study of hydrogen bonding, dipole-dipole interactions, and weaker non-covalent interactions involving fluorine. rsc.org

Furthermore, the study of the self-assembly of short-chain fluorinated alkanes is an emerging area of interest. mdpi.comazonano.com While longer-chain perfluoroalkanes are known to self-assemble into well-ordered structures, the behavior of shorter, partially fluorinated molecules like this compound is less understood. researchgate.netuh.edu Future investigations may explore the potential for this compound to form ordered aggregates or to influence the self-assembly of other molecules, with potential applications in materials science and supramolecular chemistry. Computational studies will be instrumental in understanding the subtle interplay of forces that govern these intermolecular interactions. mdpi.com

Q & A

Q. What are the established synthetic routes for 1,2-difluoropropane in laboratory settings, and how can reaction conditions be optimized for purity?

  • Methodological Answer : this compound can be synthesized via fluorination of propane derivatives using catalysts such as zinc/chromia (Zn/Cr₂O₃), as demonstrated in analogous fluoropropene syntheses . Optimization requires precise control of stoichiometric ratios (e.g., hydrogen fluoride (HF) to precursor), temperature (typically 150–250°C), and catalyst activation protocols. Gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy are critical for purity assessment .

Q. Table 1: Key Reaction Parameters

ParameterOptimal RangeImpact on Yield/Purity
Temperature200–220°CHigher temperatures risk side reactions (e.g., over-fluorination)
HF:Molar Ratio1:1.2Excess HF improves fluorination efficiency
Catalyst Loading5–10 wt%Insufficient loading reduces conversion rates

Q. What analytical techniques are most effective for characterizing the structural and thermodynamic properties of this compound?

  • Methodological Answer : Microwave spectroscopy is highly effective for determining molecular geometry and dipole moments, as seen in studies of structural analogs like 2,2-difluoropropane . Thermodynamic properties (e.g., vapor pressure, enthalpy of vaporization) can be measured using static or dynamic gas-phase methods. Cross-validate data with computational tools like the EPI Suite™, which estimates properties based on quantitative structure-property relationships (QSPRs) .

Advanced Research Questions

Q. How can computational modeling tools like EPI Suite™ predict the environmental persistence and toxicity of this compound, and what experimental validations are required?

  • Methodological Answer : The EPI Suite™ employs modules like AOPWIN and BIOWIN to estimate atmospheric half-life and biodegradation potential. For this compound, predicted values must be experimentally validated via:
  • Ozonolysis experiments to assess tropospheric reactivity.
  • Aquatic toxicity assays (e.g., Daphnia magna LC₅₀ tests) to confirm ecotoxicological impacts .
    Discrepancies between predicted and observed data may arise due to isomer-specific reactivity, necessitating isomer-resolved studies .

Q. What methodologies resolve contradictions in reported physicochemical data (e.g., boiling points, vapor pressures) of this compound across different studies?

  • Methodological Answer : Systematic meta-analysis of peer-reviewed data (e.g., PubChem, ECHA databases) should be conducted, prioritizing studies with documented calibration standards . For conflicting vapor pressure values, employ the Clausius-Clapeyron equation with high-precision thermogravimetric analysis (TGA) to reconcile differences. Document measurement uncertainties and isomer contamination risks (e.g., 1,3-difluoropropane interference) .

Q. How can reaction mechanisms for this compound’s dehydrohalogenation be elucidated using isotopic labeling or kinetic isotope effects (KIEs)?

  • Methodological Answer : Use deuterated analogs (e.g., CF₃CHFCH₂D) to track hydrogen abstraction pathways. Perform kinetic studies under varying pressures and temperatures to identify rate-determining steps. Compare results with computational simulations (e.g., density functional theory (DFT)) to validate proposed mechanisms .

Data Contradiction and Synthesis Challenges

Q. Why do synthetic yields of this compound vary significantly between batch and flow reactor systems?

  • Methodological Answer : Flow reactors enhance heat and mass transfer, reducing side reactions like oligomerization. However, catalyst deactivation due to HF exposure remains a challenge. Implement in situ catalyst regeneration protocols (e.g., periodic oxidative treatments) and monitor fluorination efficiency via real-time IR spectroscopy .

Environmental and Safety Considerations

Q. What protocols ensure safe handling and disposal of this compound in laboratory environments?

  • Methodological Answer : Follow guidelines from the U.S. EPA’s Safer Chemical Ingredients List (SCIL) for waste neutralization . Use closed-system vacuum lines for transfers and scrubbers to capture HF byproducts. Conduct regular air monitoring with photoionization detectors (PIDs) to detect leaks .

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Reactant of Route 1
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Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.